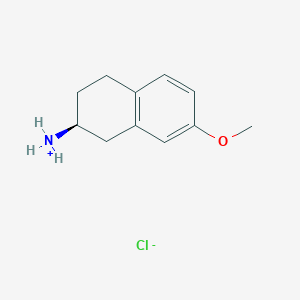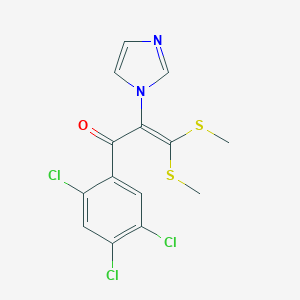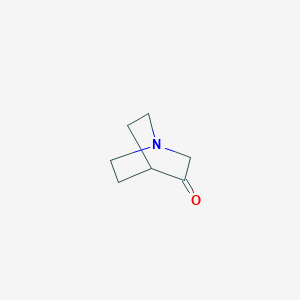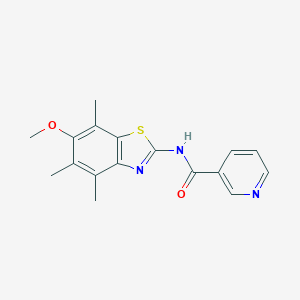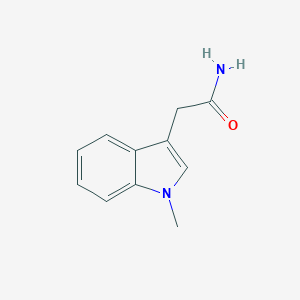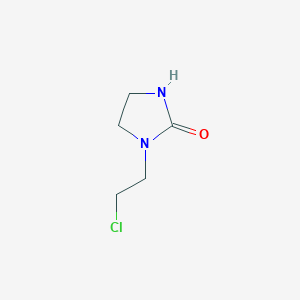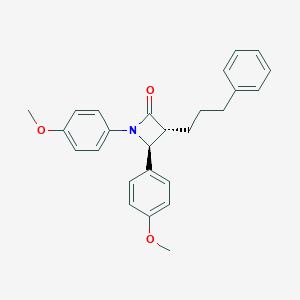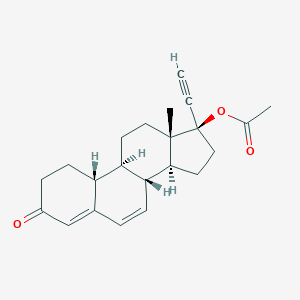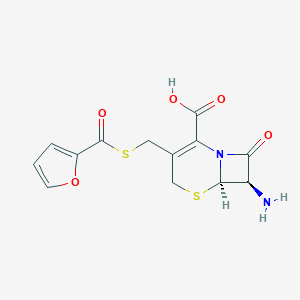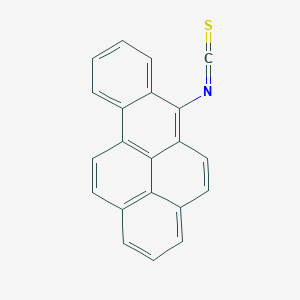
6-Benzo(a)pyrenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzo(a)pyrenyl isothiocyanate (BITC) is a naturally occurring compound that belongs to the class of isothiocyanates. It is derived from cruciferous vegetables such as broccoli, cauliflower, and kale. BITC has been found to possess numerous health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties.
Mécanisme D'action
The mechanism of action of 6-Benzo(a)pyrenyl isothiocyanate is complex and involves multiple pathways. 6-Benzo(a)pyrenyl isothiocyanate has been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. 6-Benzo(a)pyrenyl isothiocyanate has also been found to inhibit the activity of histone deacetylases, which regulate gene expression.
Effets Biochimiques Et Physiologiques
6-Benzo(a)pyrenyl isothiocyanate has been found to possess numerous biochemical and physiological effects. It has been shown to reduce the risk of cancer by inducing apoptosis and inhibiting the growth of cancer cells. 6-Benzo(a)pyrenyl isothiocyanate has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 6-Benzo(a)pyrenyl isothiocyanate has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-Benzo(a)pyrenyl isothiocyanate has several advantages for lab experiments, including its availability from natural sources and its low toxicity. However, 6-Benzo(a)pyrenyl isothiocyanate has some limitations, including its instability in aqueous solutions and its susceptibility to degradation by heat and light.
Orientations Futures
The future directions for 6-Benzo(a)pyrenyl isothiocyanate research are numerous. Further studies are needed to elucidate the molecular mechanisms underlying 6-Benzo(a)pyrenyl isothiocyanate's anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, more research is needed to determine the optimal dose and duration of 6-Benzo(a)pyrenyl isothiocyanate treatment for various health conditions. Finally, more studies are needed to investigate the potential of 6-Benzo(a)pyrenyl isothiocyanate as a therapeutic agent for various diseases.
Méthodes De Synthèse
6-Benzo(a)pyrenyl isothiocyanate can be synthesized from glucosinolates, which are sulfur-containing compounds found in cruciferous vegetables. The synthesis process involves the hydrolysis of glucosinolates by the enzyme myrosinase, followed by the formation of 6-Benzo(a)pyrenyl isothiocyanate through the reaction of the resulting isothiocyanates with water. 6-Benzo(a)pyrenyl isothiocyanate can also be synthesized through chemical methods, including the reaction of benzopyrene with thiourea.
Applications De Recherche Scientifique
6-Benzo(a)pyrenyl isothiocyanate has been extensively studied for its potential health benefits. It has been found to possess anti-cancer properties by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells. 6-Benzo(a)pyrenyl isothiocyanate has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 6-Benzo(a)pyrenyl isothiocyanate has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Numéro CAS |
152832-13-8 |
|---|---|
Nom du produit |
6-Benzo(a)pyrenyl isothiocyanate |
Formule moléculaire |
C21H11NS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-isothiocyanatobenzo[a]pyrene |
InChI |
InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H |
Clé InChI |
ZAZCYCBTCXZZQX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3 |
Autres numéros CAS |
152832-13-8 |
Synonymes |
6-BENZO[A]PYRENYLISOTHIOCYANATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



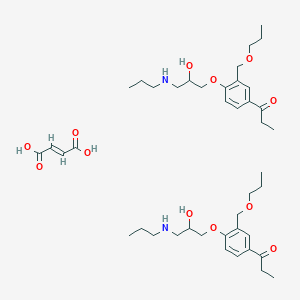
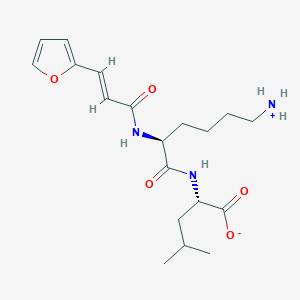
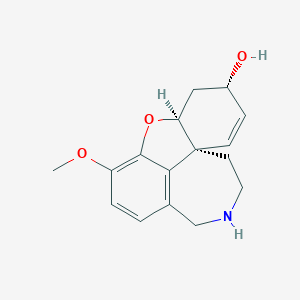
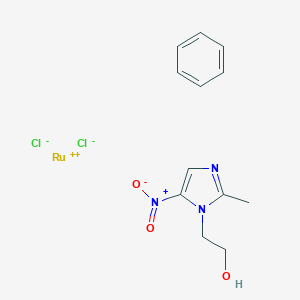
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
